

Application Note: Monitoring Enzyme Kinetics with 6-TAMRA FRET Substrates

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Compound of Interest		
Compound Name:	6-TAMRA	
Cat. No.:	B10762237	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that is highly dependent on the distance between them.[1] This phenomenon provides a sensitive "spectroscopic ruler" for measuring molecular proximity in the range of 1-10 nanometers.[1] In enzyme kinetics, FRET is widely employed to monitor the activity of various enzymes, particularly proteases, in real-time.
[2] This is achieved by designing a substrate that incorporates a FRET donor-acceptor pair, such as 6-Carboxyfluorescein (6-FAM) as the donor and 6-Carboxytetramethylrhodamine (6-TAMRA) as the acceptor or quencher.

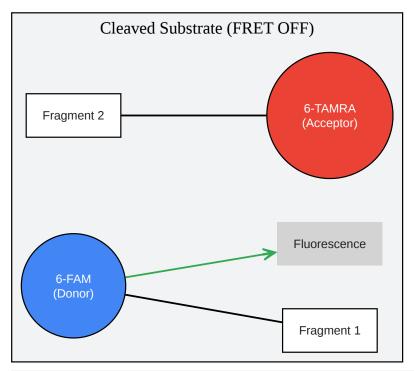
In an intact substrate peptide, the donor (6-FAM) and acceptor (**6-TAMRA**) are in close proximity, leading to efficient FRET. When the donor is excited, it transfers its energy to the acceptor, resulting in quenching of the donor's fluorescence and, if the acceptor is also a fluorophore, sensitized emission from the acceptor. Upon enzymatic cleavage of the peptide substrate, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence intensity, which can be continuously monitored to determine the rate of the enzymatic reaction. This application note provides a detailed protocol for utilizing **6-TAMRA**-based FRET peptides to determine the kinetic parameters of enzymes, with a focus on proteases.

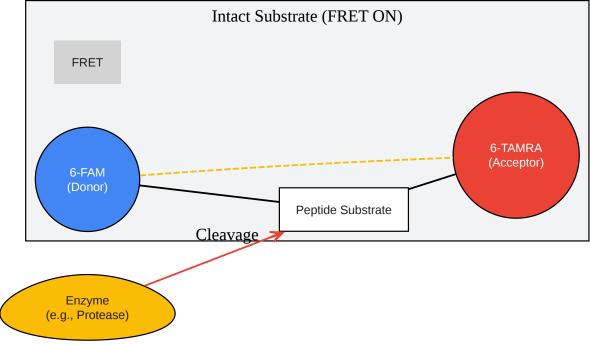


Principle of the FRET-Based Enzyme Kinetic Assay

The core of this method is a synthetic peptide substrate that contains a specific cleavage sequence for the enzyme of interest. This peptide is flanked by a FRET pair, typically 6-FAM (donor) and **6-TAMRA** (acceptor/quencher).







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FRET-based enzyme activity detection.



Applications

This method is highly versatile and can be adapted for various applications in basic research and drug discovery, including:

- Determination of Enzyme Kinetic Parameters: Calculation of Michaelis-Menten constant (Km) and catalytic rate (kcat) for enzymes.
- High-Throughput Screening (HTS) of Enzyme Inhibitors: Rapidly screening large compound libraries for potential enzyme inhibitors.
- Characterization of Enzyme Specificity: Evaluating the activity of an enzyme against a panel
 of different peptide substrates.
- Monitoring Enzyme Activity in Complex Biological Samples: With appropriate controls, this
 assay can be used to measure enzyme activity in cell lysates or other biological fluids.

Experimental Protocols

This section provides a generalized protocol for determining the kinetic parameters of a protease using a 6-FAM/6-TAMRA FRET peptide substrate.

Materials and Reagents

- Enzyme: Purified protease of interest (e.g., Trypsin, Caspase-3, MMP-9).
- FRET Peptide Substrate: A peptide containing the enzyme's recognition sequence, labeled with 6-FAM at one terminus and 6-TAMRA at the other. For example, for Ribonuclease A, a suitable substrate is 6-FAM-dArUdAdA-6-TAMRA.[3]
- Assay Buffer: Buffer composition should be optimized for the specific enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl2 (for calcium-dependent enzymes like MMPs).
- Enzyme Inhibitor (Optional): A known inhibitor for the enzyme to be used as a negative control.



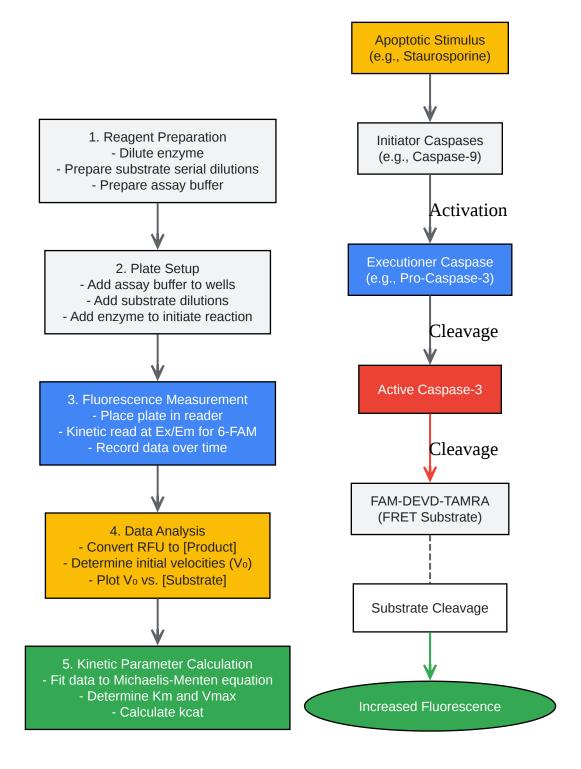




- Microplate Reader: A fluorescence microplate reader with excitation and emission filters suitable for 6-FAM (Excitation ~490 nm, Emission ~520 nm).
- 96-well or 384-well black microplates: Low-volume, non-binding plates are recommended to minimize background fluorescence and sample consumption.
- Standard laboratory equipment: Pipettes, tubes, etc.

Experimental Workflow





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